N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1'-biphenyl]-4-carboxamide
Description
This compound features a benzo[de]isoquinoline-1,3-dione core linked via a propyl chain to a 4-phenoxyphenyl group and a [1,1'-biphenyl]-4-carboxamide moiety. The benzo[de]isoquinoline dione contributes to π-π stacking interactions, while the biphenyl and phenoxyphenyl groups enhance hydrophobicity and binding affinity to aromatic-rich receptor pockets.
Properties
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(4-phenoxyphenyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H30N2O4/c43-38(31-20-18-29(19-21-31)28-10-3-1-4-11-28)41(32-22-24-34(25-23-32)46-33-14-5-2-6-15-33)26-9-27-42-39(44)35-16-7-12-30-13-8-17-36(37(30)35)40(42)45/h1-8,10-25H,9,26-27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMIHMAMBDEYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N(CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=C(C=C6)OC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the benzo[de]isoquinolinone moiety. This is followed by the introduction of the propyl linker and the phenoxyphenyl group through a series of coupling reactions. Common reagents used in these steps include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The benzo[de]isoquinolinone core is susceptible to oxidation at electron-rich positions. For example:
-
Peracid-mediated oxidation : The 1,3-dioxo moiety can undergo epoxidation or hydroxylation under controlled conditions.
-
Metal-catalyzed oxidation : Manganese or ruthenium catalysts promote oxidation of the propyl linker to form ketones or carboxylic acids .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Epoxidation | mCPBA (meta-chloroperbenzoic acid) | Epoxidized isoquinolinone derivatives |
| Side-chain oxidation | RuO₂/H₂O₂ | Carboxylic acid derivatives |
Reduction Reactions
The compound’s amide groups and aromatic systems can be selectively reduced:
-
Catalytic hydrogenation : Palladium or platinum catalysts reduce the biphenyl system to partially saturated analogs.
-
Borane-mediated reduction : Targets the amide carbonyl, yielding secondary amines .
| Reaction Site | Conditions | Outcome |
|---|---|---|
| Aromatic rings | H₂ (5 atm), Pd/C, ethanol | Hydrogenated biphenyl moieties |
| Amide group | BH₃·THF, 0°C → RT | N-alkylamine intermediates |
Hydrolysis and Solvolysis
The propyl-linked amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the amide to yield biphenyl-4-carboxylic acid and a diamine byproduct.
-
Enzymatic hydrolysis : Lipases or esterases selectively target ester-like bonds in related structures .
Electrophilic Aromatic Substitution
The phenoxyphenyl group directs electrophiles to the para position:
-
Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the 4-position of the phenoxy ring.
| Substituent | Electrophile | Position | Yield |
|---|---|---|---|
| -NO₂ | HNO₃ | para | 68–72% |
| -SO₃H | SO₃ | para | 55–60% |
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the biphenyl or phenoxyphenyl groups:
| Coupling Type | Catalyst System | Applications |
|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF | Biphenyl functionalization |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amination of halogenated aromatics |
Photochemical Reactions
The extended π-system enables [4+2] cycloadditions under UV light:
-
Diels-Alder reactivity : Reacts with dienophiles like maleic anhydride to form fused bicyclic adducts .
Key Limitations and Challenges
Scientific Research Applications
Chemistry
In chemistry, N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1’-biphenyl]-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating different medical conditions.
Industry
In industry, the compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity can be leveraged to create materials with specific characteristics, such as enhanced durability or unique optical properties.
Mechanism of Action
The mechanism of action of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with molecular targets in biological systems. This compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Data Table
*Calculated based on formula C₃₅H₂₅N₂O₄.
Research Findings and Implications
- Benzo[de]isoquinoline dione derivatives generally exhibit strong binding due to their planar, aromatic structure. The target compound’s phenoxyphenyl-biphenyl system likely enhances hydrophobic interactions in receptor pockets, though experimental validation is needed.
- Sulfamoyl and sulfonyl groups () improve binding energy and metabolic stability, respectively, but may alter solubility profiles.
- Thiazole-containing analogues () prioritize industrial applicability over biological potency, highlighting structure-activity trade-offs.
Biological Activity
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound notable for its potential biological activity. This compound features a unique structure that integrates multiple aromatic rings and functional groups, making it a candidate for various pharmacological applications.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes:
- 1,3-dioxo-1H-benzo[de]isoquinoline core.
- Propyl linker .
- Phenoxyphenyl group .
Synthesis Methods
The synthesis of this compound generally involves multi-step organic reactions. Key steps include:
- Formation of the benzo[de]isoquinolinone moiety.
- Introduction of the propyl linker.
- Coupling with the phenoxyphenyl group using palladium catalysts and base reagents in solvents like dimethylformamide (DMF) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. This interaction can modulate their activity, leading to significant biological effects .
Pharmacological Potential
Research indicates that derivatives of the benzo[de]isoquinoline core exhibit various pharmacological activities, including:
- Anticancer : Some studies suggest potential anticancer properties through mechanisms involving apoptosis induction in cancer cells .
- Antifungal : Certain derivatives have shown high fungicidal activity against pathogens such as Alternaria solani and Fusarium graminearum .
- Neuroprotective : Potential neuroprotective effects have been observed in related compounds, suggesting a need for further exploration in neurodegenerative disease models .
Anticancer Activity
A study evaluating isoquinoline derivatives demonstrated that specific compounds exhibited significant cytotoxic effects against HeLa and HEK-293T cell lines using the MTT assay. The incorporation of targeting moieties enhanced therapeutic efficacy .
Antifungal Activity
Research on N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-amide derivatives revealed that modifications with phenyl groups notably improved antifungal activity at concentrations as low as 125 mg/L against several plant pathogens .
Data Summary Table
| Biological Activity | Compound | Target Organism/Cell Line | Concentration | Effect |
|---|---|---|---|---|
| Anticancer | N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl) | HeLa/HEK-293T | Varies | Cytotoxicity observed |
| Antifungal | N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-amide derivatives | Alternaria solani, Fusarium graminearum | 125 mg/L | High fungicidal activity |
Q & A
Q. Table 1: Representative Yields from Analogous Syntheses
| Precursor | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Biphenyl-4-carboxylic acid | DMF | 80°C | 78% | |
| Naphthalimide-propylamine | Acetonitrile | 60°C | 69% |
Basic: Which analytical techniques are most effective for characterizing this compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the naphthalimide and phenoxyphenyl groups. For example, aromatic protons in the biphenyl moiety appear as doublets at δ 7.6–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error, critical for verifying stoichiometry .
- X-ray Crystallography : Resolves conformational ambiguities; analogous naphthalimide derivatives show planar geometry in the benzo[de]isoquinoline core .
Advanced: How can molecular docking studies predict this compound’s binding interactions with target receptors?
Answer:
- Target selection : Prioritize receptors with known affinity for naphthalimides (e.g., DNA topoisomerases or LPA2 receptors) .
- Software parameters : Use AutoDock Vina with Lamarckian GA algorithms. Set grid boxes to encompass active sites (e.g., 25 ų for LPA2) .
- Key metrics : Binding energy (ΔG ≤ −8.5 kcal/mol) and hydrogen-bond interactions (e.g., with Arg3.28 or Lys5.38 residues) correlate with potency .
Example : In LPA2 receptor docking, the naphthalimide moiety contributes −8.53 kcal/mol binding energy via π-π stacking, while the biphenyl group stabilizes hydrophobic pockets .
Advanced: What in vitro models are suitable for evaluating anticancer activity, and how do structural modifications influence cytotoxicity?
Answer:
Q. Table 2: Cytotoxicity of Naphthalimide Derivatives
| Compound | MCF-7 IC₅₀ (µM) | HCT-15 IC₅₀ (µM) | Reference |
|---|---|---|---|
| Propyl-linked derivative | 8.2 | 9.5 | |
| Trifluoroacetamide analog | 6.7 | 12.1 |
Advanced: How can structural analogs resolve contradictions in reported biological activity data?
Answer:
- SAR analysis : Compare substituent effects across analogs. For example, phenoxyphenyl groups improve selectivity for kinase targets over GPCRs by 15-fold .
- Meta-studies : Aggregate data from ≥3 independent assays to distinguish assay-specific artifacts (e.g., fluorescence interference in ATPase tests) .
- Crystallography : Resolve binding pose discrepancies; e.g., biphenyl carboxamides adopt a 120° dihedral angle in active sites, altering potency .
Basic: What are the stability considerations for this compound under experimental storage?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
